molecular formula C7H6BrNO2 B2465751 6-Bromo-4-methylpicolinic acid CAS No. 1060804-72-9

6-Bromo-4-methylpicolinic acid

Cat. No. B2465751
M. Wt: 216.034
InChI Key: YONKQCUWHWALON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-methylpicolinic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Bromo-4-methylpicolinic acid is 1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a bromine atom and a methyl group attached to it .


Physical And Chemical Properties Analysis

6-Bromo-4-methylpicolinic acid is a solid or liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pyrrolo[2,3-d]pyrimidines Synthesis: 6-Bromo-4-methylpicolinic acid has been utilized in the synthesis of pyrrolo[2,3-d]pyrimidines, using a copper/6-methylpicolinic acid-catalyzed coupling reaction, enabling the introduction of various functional groups and yielding the compounds in moderate to excellent rates (Jiang, Sun, Jiang & Ma, 2015).
  • Supramolecular Architectures with Copper(II): The acid has been utilized in forming supramolecular architectures with Copper(II) complexes, showing significant spectroscopic, thermal, and magnetic properties, revealing intricate structural characteristics and interactions (Kukovec, Popović, Kozlevčar & Jagličić, 2008).
  • Rhodium and Copper Complexes Synthesis: The synthesis of coordination compounds with 6-methylpicolinic acid and rhodium(III) or copper(II) has been researched, revealing significant electrical properties and structural diversity, leading to insights into supramolecular interactions (García, Perles, Zamora & Amo‐Ochoa, 2016).

Catalysis and Reactions

  • Catalyzed Synthesis of Quinazolinones: The compound is integral in the catalyzed synthesis of quinazolinones, a process streamlined by microwave irradiation, highlighting its role in enhancing chemical yields and reaction rates (Mohammadi & Hossini, 2011).

Photochemistry

  • Photolabile Protecting Group: The related derivative, 6-bromo-7-hydroxyquinoline, has been studied for its photolabile protecting group properties, especially for carboxylic acids, showcasing its utility in single-photon and multiphoton-induced photolysis, which could be applicable in in vivo uses (Fedoryak & Dore, 2002).

Biomedical Research

  • Antimicrobial Activity: Derivatives of 6-bromo-4-methylpicolinic acid have been synthesized and tested for antimicrobial activity, showcasing its potential in pharmaceutical applications and the synthesis of bioactive compounds (Patel, Mistry & Desai, 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONKQCUWHWALON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylpicolinic acid

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